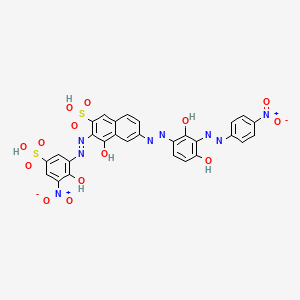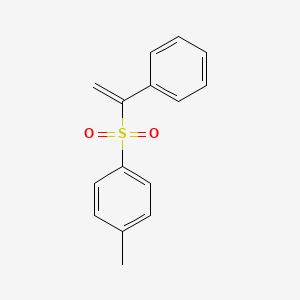
1,3-Dimethylcyclopropene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dimethylcyclopropene: is a cyclopropene derivative characterized by the presence of two methyl groups attached to the first and third carbon atoms of the cyclopropene ring. This compound is of significant interest due to its unique structural features and reactivity, which make it a valuable subject of study in organic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,3-Dimethylcyclopropene can be synthesized through various methods, including the reaction of tiglic acid with lithium diisopropylamide (LDA) to form 1-lithio-1,3-dimethylcyclopropene, which can then be trapped with electrophiles to produce the desired compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of carbenes or carbenoid intermediates to form the cyclopropene ring. The Simmons-Smith reaction, which involves the reaction of alkenes with diiodomethane and zinc-copper couple, is a common method for synthesizing cyclopropane derivatives .
Analyse Chemischer Reaktionen
Types of Reactions: 1,3-Dimethylcyclopropene undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of cyclopropane derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the cyclopropene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenation using halogens or halogenating agents.
Major Products:
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Cyclopropane derivatives.
Substitution: Halogenated cyclopropenes and other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
1,3-Dimethylcyclopropene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the synthesis of specialty chemicals and materials.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
- Cyclopropene
- 1-Methylcyclopropene
- 3,3-Dimethylcyclopropene
- 1,3,3-Trimethylcyclopropene
- 3-Methyl-3-vinylcyclopropene
- 3-Methyl-3-ethynylcyclopropene
- 1,2-Dimethylcyclopropene
Comparison: 1,3-Dimethylcyclopropene is unique due to its specific substitution pattern, which influences its reactivity and interactions with molecular targets. Compared to other cyclopropene derivatives, it exhibits distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
| 82190-83-8 | |
Molekularformel |
C5H8 |
Molekulargewicht |
68.12 g/mol |
IUPAC-Name |
1,3-dimethylcyclopropene |
InChI |
InChI=1S/C5H8/c1-4-3-5(4)2/h3-4H,1-2H3 |
InChI-Schlüssel |
SSFOZRFKIOXSEL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C=C1C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![disodium;2-[[(Z)-1-anilino-3-oxido-1-oxobut-2-en-2-yl]diazenyl]-4-sulfamoylphenolate;cobalt(2+)](/img/structure/B14431821.png)





![[2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[[1-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-2-hydroxy-2-[4-[4-[3-(2-hydroxyethylamino)propylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]ethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate](/img/structure/B14431868.png)
![8,8-Diethyl-6-(pentan-3-YL)-7-phenyl-8H-cyclopenta[G]quinoline](/img/structure/B14431871.png)
![3,4,5-Triethoxy-N-[(4-ethoxyphenyl)carbamothioyl]benzamide](/img/structure/B14431885.png)
![Methyl 4-[[[3-(1-phenylpropan-2-yl)oxadiazol-3-ium-5-yl]carbamoylamino]methyl]benzoate;chloride](/img/structure/B14431888.png)
![Methyl [3-chloro-4-(4-methylphenoxy)phenyl]carbamate](/img/structure/B14431892.png)
